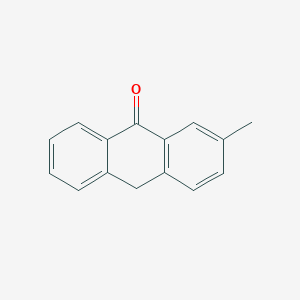
2-methyl-10H-anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-10H-anthracen-9-one is an organic compound with the molecular formula C15H12O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 2-position and a ketone group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-10H-anthracen-9-one typically involves the Friedel-Crafts acylation of anthracene. One common method is the reaction of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Anthracene+CH3COClAlCl3this compound
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-10H-anthracen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-methyl-10H-anthracen-9-ol.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-methyl-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 2-methyl-10H-anthracen-9-one in photophysical applications involves the absorption of light and subsequent emission of fluorescence. The compound’s molecular structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, which can be detected and used in various imaging techniques.
In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) when exposed to light. This property is being explored for its potential in photodynamic therapy, where ROS can induce cell death in cancerous tissues.
Comparaison Avec Des Composés Similaires
2-methyl-10H-anthracen-9-one can be compared with other anthracene derivatives such as:
9,10-dimethylanthracene: This compound has two methyl groups at the 9 and 10 positions and is known for its high fluorescence quantum yield.
9-anthraldehyde: Featuring an aldehyde group at the 9-position, this compound is used in various synthetic applications.
9,10-diphenylanthracene: This derivative has phenyl groups at the 9 and 10 positions and is widely used in triplet-triplet annihilation upconversion systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.
Propriétés
Numéro CAS |
50259-89-7 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16)14(12)8-10/h2-8H,9H2,1H3 |
Clé InChI |
AVMAKAJNOPYJTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



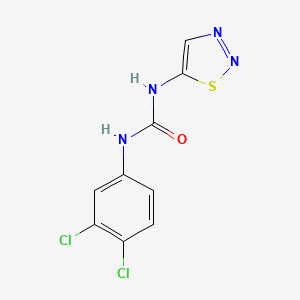
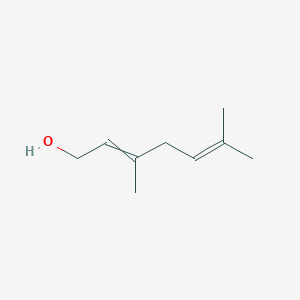
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
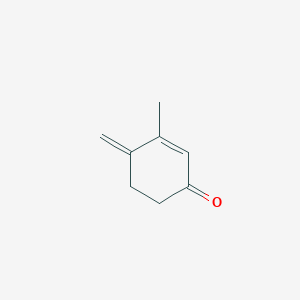
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
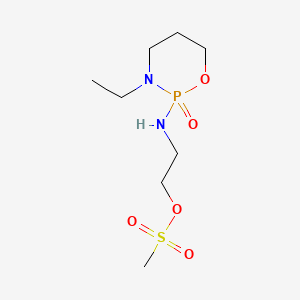
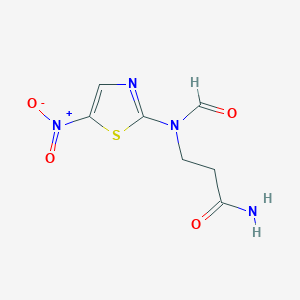
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
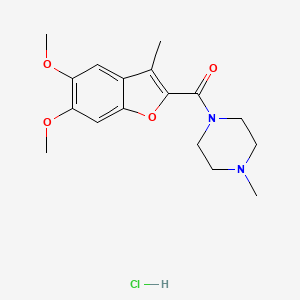
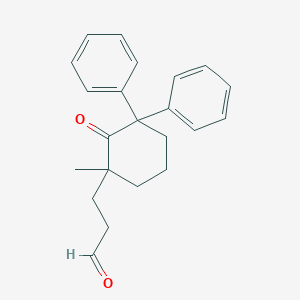
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
